(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane
Brand Name: Vulcanchem
CAS No.: 130666-29-4
VCID: VC21167144
InChI: InChI=1S/C16H18BNOP/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13-,16-,20?/m0/s1
SMILES: [B-][P+]1(N(C(C(O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3
Molecular Formula: C16H18BNOP
Molecular Weight: 282.1 g/mol

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane

CAS No.: 130666-29-4

Cat. No.: VC21167144

Molecular Formula: C16H18BNOP

Molecular Weight: 282.1 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane - 130666-29-4

Specification

CAS No. 130666-29-4
Molecular Formula C16H18BNOP
Molecular Weight 282.1 g/mol
Standard InChI InChI=1S/C16H18BNOP/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13-,16-,20?/m0/s1
Standard InChI Key HFQSZXGZKVQAIL-LRHMITQJSA-N
Isomeric SMILES [B-][P+]1(N([C@H]([C@H](O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3
SMILES [B-][P+]1(N(C(C(O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3
Canonical SMILES [B-][P+]1(N(C(C(O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3

Introduction

Chemical Properties and Structure

Basic Properties

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane (CAS No. 130666-29-4) is characterized by a five-membered heterocyclic ring structure containing oxygen, nitrogen, and phosphorus atoms. The compound features phenyl substituents at positions 2 and 5, methyl groups at positions 3 and 4, and a borane (BH3) group coordinated to the phosphorus atom. This coordination results in a stable phosphorus-borane complex that influences both the electronic properties and reactivity of the molecule.

The basic chemical and physical properties of this compound are summarized in Table 1, providing a comprehensive overview of its fundamental characteristics.

Table 1: Basic Properties of (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane

PropertyValue
CAS Number130666-29-4
Molecular FormulaC16H18BNOP
Molecular Weight282.1 g/mol
Stereochemical Configuration(2R,4S,5R)
Optical Rotation(+)
Primary ApplicationsAsymmetric synthesis, catalysis
Research CategoryFor research use only

The presence of the borane group and the specific arrangement of substituents contribute significantly to the compound's utility in stereoselective transformations by creating a well-defined chiral environment.

Stereochemistry

The stereochemical configuration of (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane is a defining characteristic that significantly influences its chemical behavior and applications. As indicated in its nomenclature, the compound possesses three stereogenic centers: at positions 2, 4, and 5. Specifically, it has the R configuration at positions 2 and 5, and the S configuration at position 4. This precise stereochemical arrangement is crucial for its effectiveness in asymmetric synthesis, as it dictates the approach and orientation of reactants in catalytic processes.

The (+) designation in the compound name indicates that it exhibits positive optical rotation, further confirming its chiral nature. The specific spatial arrangement of substituents around the oxazaphospholidine ring creates a unique chiral environment that enables the compound to effectively discriminate between different faces or sites of prochiral substrates in reactions. This stereochemical precision is essential for the compound's ability to transfer chirality in asymmetric transformations.

Structural Conformation

The saturated five-membered ring of 1,3,2-oxazaphospholidines can exist in several conformations along the cyclopentane pseudorotation pathway, including half-chairs and envelopes as well as intermediate structures . The specific conformation adopted depends on the substituents both at phosphorus and on the ring, creating distinct spatial arrangements that influence reactivity patterns.

Synthesis and Preparation

Reaction Conditions

The synthesis of oxazaphospholidine-borane complexes typically requires carefully controlled reaction conditions to ensure high yield and stereoselectivity. Based on procedures for related compounds, these syntheses often employ:

  • Low-temperature conditions (-78°C) for the initial reaction steps involving reactive intermediates

  • Gradual warming to room temperature as the reaction progresses

  • Use of anhydrous solvents such as THF, hexanes, or toluene

  • Inert atmosphere (nitrogen or argon) to exclude moisture and oxygen

  • Careful addition sequence of reagents to control the reaction pathway

  • Appropriate purification methods to isolate the desired stereoisomer

For the synthesis of related compounds, the reaction of bis(diethylamino)chlorophosphane with appropriate precursors often occurs at low temperatures, with subsequent warming to room temperature overnight. The resulting intermediates are then treated with a borane source, such as borane-tetrahydrofuran complex, to produce the desired oxazaphospholidine-borane adduct .

The specific conditions must be optimized to favor the formation of the desired (2R,4S,5R) stereoisomer while minimizing the production of other stereochemical configurations.

Applications and Significance

Catalysis in Asymmetric Synthesis

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane and related compounds have significant applications in catalytic asymmetric synthesis, where they serve as chiral auxiliaries or catalysts for various transformations. The compound's well-defined chiral environment, created by its specific stereochemistry, enables the selective formation of one enantiomer over another in reactions involving prochiral substrates.

The presence of the borane group and the chiral centers can facilitate the formation of specific enantiomers in reactions, making it particularly useful in the production of enantiomerically enriched molecules. This property is especially valuable in pharmaceutical and fine chemical synthesis, where the biological activity of compounds often depends on their absolute stereochemistry.

Specific catalytic applications may include:

  • Asymmetric hydrogenation reactions

  • Stereoselective C-C bond forming processes

  • Enantioselective cycloaddition reactions

  • Chiral resolution methods

The compound's ability to induce chirality in these transformations makes it an important tool in the synthetic chemist's arsenal for accessing complex chiral molecules with high stereoselectivity.

Research Applications

Beyond its catalytic utility, (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane serves as a valuable research tool for studying asymmetric reactions and developing new catalytic systems. Its unique structure allows researchers to explore various mechanistic pathways and optimize reaction conditions for improved selectivity and efficiency.

In research settings, the compound is primarily used for:

  • Mechanistic investigations of stereoselective transformations

  • Development of new asymmetric methodologies

  • Structure-activity relationship studies for catalyst optimization

  • Fundamental investigations into the factors controlling stereoselectivity

These research applications contribute to the broader understanding of asymmetric catalysis and the development of more efficient and selective synthetic methods.

Reactivity and Transformations

Ring-Opening Reactions

A significant aspect of the reactivity of (2R,4S,5R)-2,5-diphenyl-4-methyl- -oxazaphospholidine 2-borane and related compounds is their ability to undergo ring-opening reactions when treated with alkyl and aryl lithium compounds . These transformations provide access to new chiral phosphorus compounds while maintaining the stereochemical information of the original oxazaphospholidine.

In a typical ring-opening process, the reaction of the oxazaphospholidine-borane with organolithium reagents (e.g., phenyllithium) occurs at low temperature (-78°C), with subsequent warming to allow the reaction to complete. This is often followed by treatment with additional reagents, such as chlorodiphenylphosphane, to introduce new functionalities at specific positions .

The mechanistic pathway typically involves nucleophilic attack at the phosphorus center, leading to P-O bond cleavage and the generation of new phosphorus-containing products with preserved stereochemical information. These ring-opened products have their own applications in organic synthesis and can serve as ligands in various catalytic systems .

Borane Coordination Chemistry

The borane group in (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane plays a crucial role in the compound's stability and reactivity. The phosphorus-borane coordination modifies the electronic properties of the phosphorus center, affecting its reactivity in various transformations.

The borane group can be selectively removed under appropriate conditions to generate the free phosphine, which exhibits different reactivity patterns. For instance, treatment with secondary amines such as diethylamine at elevated temperatures (50°C) has been reported to effectively remove the borane group from related compounds . This deborylation process expands the synthetic utility of the compound by allowing access to both the borane-coordinated and free phosphine forms, each with distinct reactivity profiles.

Additionally, the borane-coordinated phosphine can participate in ligand exchange reactions or serve as a protected form of the phosphine until needed for specific applications requiring the free phosphine functionality .

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